molecular formula C8H14BrN3 B13178602 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole

5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B13178602
M. Wt: 232.12 g/mol
InChI Key: WIHXDVDQJKDPDB-UHFFFAOYSA-N
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Description

5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: The major products include azides, thiols, and ethers.

    Oxidation Reactions: The major products are oxides and hydroxylated derivatives.

    Reduction Reactions: The major products are dehalogenated compounds and alcohols.

Scientific Research Applications

5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C8H14BrN3

Molecular Weight

232.12 g/mol

IUPAC Name

5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C8H14BrN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3

InChI Key

WIHXDVDQJKDPDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=NN1C)CBr

Origin of Product

United States

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